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Abstract

Suxamethonium (succinylcholine) is a widely utilized neuromuscular blocking agent prized for
its rapid onset and short duration of action, making it ideal for procedures like rapid sequence
intubation.[1] However, a significant fraction of the population exhibits sensitivity to the drug,
leading to prolonged neuromuscular blockade and, consequently, extended apnea.[2] This
sensitivity is primarily rooted in the genetic variability of the BCHE gene, which encodes the
butyrylcholinesterase (BChE) enzyme responsible for suxamethonium's rapid hydrolysis.[3][4]
This guide provides an in-depth examination of the genetic underpinnings of BChE deficiency,
detailing the key allelic variants, their biochemical consequences, diagnostic methodologies,
and their prevalence across different populations.

Introduction: Suxamethonium and
Butyrylcholinesterase

Suxamethonium is a depolarizing neuromuscular blocker that functions as an agonist at the
nicotinic acetylcholine receptor on the motor endplate.[5] Its structure, resembling two joined
acetylcholine molecules, allows it to bind to and activate these receptors, causing initial muscle
fasciculation followed by paralysis.[5] In most individuals (approximately 96%), suxamethonium
is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known
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as pseudocholinesterase.[3][6] This rapid breakdown confines the drug's action to a few
minutes.[7]

However, individuals with deficient or atypical BChE activity cannot hydrolyze suxamethonium
efficiently, leading to a prolonged duration of action that can extend from minutes to several
hours.[2][8] This pharmacogenetic condition, known as suxamethonium sensitivity or BChE
deficiency, is a classic example of the critical role genetics plays in drug response.[3] While
acquired conditions like liver disease, pregnancy, or malnutrition can reduce BChE activity, the
most profound and clinically significant deficiencies are hereditary, stemming from mutations in
the BCHE gene.[3][9]

The BCHE Gene and its Variants

The human BCHE gene is located on chromosome 3g26.1 and is the blueprint for the BChE
enzyme.[2][3] Over 75 genetic variants of the BCHE gene have been identified, many of which
result in an enzyme with reduced or no catalytic activity.[4][10] These variants are inherited in
an autosomal recessive manner.[2][3] Individuals who are heterozygous for a deficient allele
may show moderately reduced enzyme activity, while homozygotes or compound
heterozygotes (carrying two different deficient alleles) typically experience severe, clinically
significant sensitivity to suxamethonium.[6][11]

The most clinically relevant and well-characterized BCHE variants are:

e Usual (U) Variant: The wild-type allele, conferring normal enzyme activity and
suxamethonium metabolism.

e Atypical (A) Variant (rs1799807): The most common cause of suxamethonium sensitivity.
This variant arises from a single nucleotide polymorphism (D70G) that dramatically reduces
the enzyme's affinity for choline ester substrates.[7] It is associated with a 60-70% decrease
in enzyme activity.[4]

o Kalow (K) Variant (rs1803274): This variant (A539T) is associated with a 33% reduction in
the concentration of BChE in the plasma, leading to moderately lower overall enzyme
activity.[7]

¢ Fluoride-Resistant (F) Variants (F1 - rs28933389, F2 - rs28933390): These variants produce
an enzyme that is resistant to inhibition by fluoride ions, a key characteristic used in its
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biochemical identification.[4][12]

o Silent (S) Variants (e.g., S1 - rs398124632): These are null alleles, often resulting from
frameshift or nonsense mutations, that lead to the production of a non-functional enzyme or
no enzyme at all.[4][13] Individuals homozygous for a silent variant have undetectable BChE
activity.[2]

Genotype-Phenotype Correlation

The clinical response to suxamethonium is directly correlated with the BCHE genotype. The
combination of alleles determines the total BChE enzyme activity, which in turn dictates the rate
of drug metabolism and the duration of neuromuscular blockade.

Table 1: BCHE Genotype, Phenotype, and Clinical
Response to Suxamethonium
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Relative . . . Expected
Phenotype Dibucaine Fluoride .
Genotype BChE Duration of
Category o Number Number
Activity (%) Apnea
5-10
uu Normal 100% 75 -85 55 - 65 _
minutes
Mild Slightly
UK o ~80% 70 - 80 ~50
Deficiency prolonged
Moderate 20- 30
UA o ~60% 50 - 65 40 - 50 _
Deficiency minutes
Mild Slightly
KK o ~66% 75-85 55 - 65
Deficiency prolonged
Moderate Moderately
AK o ~50% 50 - 65 40 - 50
Deficiency prolonged
Severe
AA o ~33% 20 - 30 20 - 25 1- 3 hours
Deficiency
Severe
AS o ~33% 20- 30 20 - 25 > 3 hours
Deficiency
Severe
FS o ~25% ~40 ~30 > 3 hours
Deficiency
Severe 4 - 8 hours or
SS o 0% 0 0
Deficiency more

Note: Values are approximate and can vary. Dibucaine and Fluoride numbers represent the

percentage of enzyme activity inhibited by these substances.

Table 2: Allele Frequencies of Key BCHE Variants in a
U.S. Cohort
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) Minor Allele
Variant Allele Name rsiD
Frequency (%)

Atypical A rs1799807 1.60%

Kalow K rs1803274 19.93%
Fluoride-1 F1 rs28933389 0.08%
Fluoride-2 F2 rs28933390 0.47%

Silent-1 S1 rs398124632 0.04%

Data sourced from a large, multi-ethnic U.S. cohort study.[1][4]

Experimental Protocols for Diagnhosis

The diagnosis of suxamethonium sensitivity involves a combination of biochemical assays and
molecular genetic testing.

Biochemical Phenotyping

Biochemical tests measure the total BChE enzyme activity in a plasma sample and determine
the phenotype by assessing the enzyme's response to specific inhibitors.[14]

Principle: The "Dibucaine Number" and "Fluoride Number" are percentage inhibition values.
Dibucaine, a local anesthetic, strongly inhibits the usual (U) enzyme but has little effect on the
atypical (A) variant.[6] Similarly, sodium fluoride is used as a differential inhibitor. These
numbers, along with the total enzyme activity, allow for the inference of the most likely
genotype.[14]

Detailed Methodology: Dibucaine Number Test

» Sample Collection: Collect a blood sample in an EDTA tube. Centrifuge to separate plasma.
[14]

e Assay Preparation: Prepare a reaction mixture containing a suitable substrate for BChE,
such as butyrylthiocholine.
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o Baseline Activity Measurement: Measure the rate of substrate hydrolysis
spectrophotometrically in the absence of any inhibitor. This provides the total BChE activity.

« Inhibition Assay: Incubate a separate aliquot of the plasma with a standardized concentration
of dibucaine (e.g., 10=> M) for a set period.

« Inhibited Activity Measurement: After incubation, add the substrate and measure the rate of
hydrolysis.

e Calculation: The Dibucaine Number (DN) is calculated as: DN = [1 - (Rate with Dibucaine /
Rate without Dibucaine)] x 100

« Interpretation: A normal DN is typically around 80, indicating 80% inhibition. A DN around 20
is characteristic of the homozygous atypical (AA) phenotype. Heterozygotes (UA) have
intermediate values.[6]

Molecular Genetic Testing

Directly sequencing the BCHE gene or using targeted genotyping assays provides a definitive
diagnosis by identifying the specific causative mutations.[4][15]

Principle: DNA is extracted from the patient's blood and the BCHE gene is analyzed for known
pathogenic variants. This method is more accurate than biochemical testing and can identify
specific alleles, which is crucial for family studies and genetic counseling.[2][4]

Detailed Methodology: PCR and Sanger Sequencing Workflow

o DNA Extraction: Extract genomic DNA from a whole blood sample using a standard
commercial kit.

o Primer Design: Design PCR primers to amplify the coding exons and flanking intronic
regions of the BCHE gene.

o PCR Amplification: Perform PCR for each exon to generate sufficient DNA for sequencing.

e PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
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e Sanger Sequencing: Sequence the purified PCR products using a capillary sequencing
platform.

e Sequence Analysis: Align the resulting DNA sequences with the BCHE reference sequence
from a public database (e.g., GenBank) to identify any nucleotide variations.

e Variant Interpretation: Compare identified variants against databases of known pathogenic
mutations (e.g., OMIM, ClinVar) to determine their clinical significance.

Visualizations
Diagram 1: Suxamethonium Metabolic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Orphanet: Hereditary butyrylcholinesterase deficiency [orpha.net]

3. Characterization of a Novel BCHE “Silent” Allele: Point Mutation (p.Val204Asp) Causes
Loss of Activity and Prolonged Apnea with Suxamethonium | PLOS One [journals.plos.org]

» 4. Genetic Testing for BCHE Variants Identifies Patients at Risk of Prolonged Neuromuscular
Blockade in Response to Succinylcholine - PMC [pmc.ncbi.nim.nih.gov]

¢ 5. derangedphysiology.com [derangedphysiology.com]

* 6. mathewsopenaccess.com [mathewsopenaccess.com]
e 7. pubs.acs.org [pubs.acs.org]

¢ 8. labtestsonline.org.uk [labtestsonline.org.uk]

¢ 9. preventiongenetics.com [preventiongenetics.com]

* 10. Genetic Testing - pseudocholinesterase, deficiency ..., (Pseudocholinesterase deficiency)
- Gen BCHE. - IVAMI [ivami.com]

e 11. teveritt.co.uk [teveritt.co.uk]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1682573?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682573?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.2147/PGPM.S263741
https://www.orpha.net/en/disease/detail/132
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0101552
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0101552
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533272/
https://derangedphysiology.com/main/cicm-primary-exam/musculoskeletal-system/Chapter-2115/pharmacology-suxamethonium
https://www.mathewsopenaccess.com/scholarly-articles/suxamethonium-induced-prolonged-apnea-insights-from-a-clinical-case.pdf
https://pubs.acs.org/doi/10.1021/acs.chemrestox.6b00228
https://labtestsonline.org.uk/conditions/suxamethonium-apnoea
https://www.preventiongenetics.com/tests/butyrylcholinesterase-deficiency-via-the-bche-gene
https://www.ivami.com/en/genetic-testing-human-gene-mutations-diseases-neoplasias-and-pharmacogenetics/3684-genetic-testing-pseudocholinesterase-deficiency-pseudocholinesterase-deficiency-gen-bche
https://www.ivami.com/en/genetic-testing-human-gene-mutations-diseases-neoplasias-and-pharmacogenetics/3684-genetic-testing-pseudocholinesterase-deficiency-pseudocholinesterase-deficiency-gen-bche
http://www.teveritt.co.uk/general/general_guidelines/PIS_Suxamethonium_sensitiviy.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. Increased sensitivity to succinylcholine in a patient heterozygous for the silent and the
fluoride-resistant gene - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. Characterization of four BCHE mutations associated with prolonged effect of
suxamethonium - PubMed [pubmed.ncbi.nim.nih.gov]

e 14. labtestsonline.org.uk [labtestsonline.org.uk]
e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Technical Guide to the Genetic Basis of
Suxamethonium Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682573#genetic-basis-of-suxamethonium-
sensitivity-and-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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